

An In-depth Technical Guide to 7-chloro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-chloro-1H-indole-3-carbaldehyde

Cat. No.: B092057

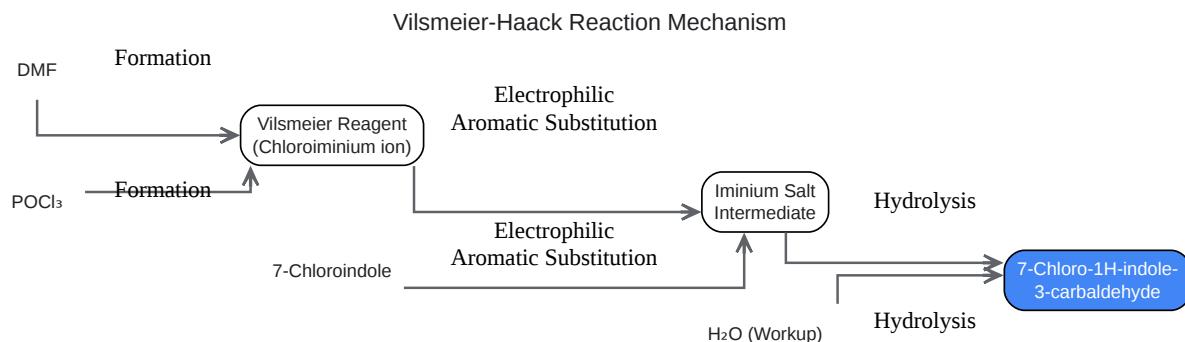
[Get Quote](#)

CAS Number: 1008-07-7

This technical guide provides a comprehensive overview of **7-chloro-1H-indole-3-carbaldehyde**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, spectroscopic profile, biological relevance, and applications as a versatile synthetic intermediate.

Physicochemical and Structural Data

7-chloro-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carboxaldehyde. The presence of the chlorine atom at the 7-position and the aldehyde group at the 3-position makes it a valuable precursor for synthesizing a wide range of more complex molecular architectures. Its key properties are summarized below.


Property	Value	Reference
CAS Number	1008-07-7	[1] [2]
Molecular Formula	C ₉ H ₆ CINO	[1] [2]
Molecular Weight	179.60 g/mol	[1] [2]
Appearance	Light yellow solid	[1]
Melting Point	Not specified; expected to be high (>200 °C)	Inferred from similar compounds
Boiling Point	Data not available (likely decomposes)	
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF); low solubility in water.	[3] [4]
SMILES	O=CC1=CNC2=C1C=CC=C2Cl	[1]

Synthesis and Mechanism

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically generated *in situ* from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

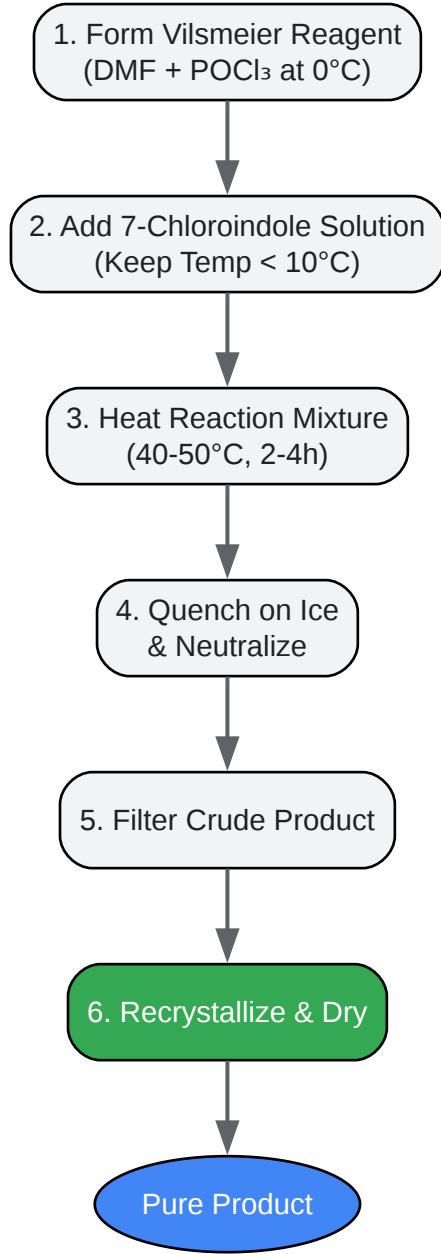
[Click to download full resolution via product page](#)

Caption: Mechanism of the Vilsmeier-Haack reaction for indole formylation.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from standard procedures for the formylation of indoles.

Materials:


- 7-chloro-1H-indole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃), freshly distilled
- Crushed ice
- Sodium acetate solution (aqueous)
- Ethyl acetate
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.
- After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
- Indole Addition: Dissolve 7-chloro-1H-indole in a minimal amount of anhydrous DMF.
- Add the 7-chloroindole solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains below 10 °C.
- Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
- Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
- A precipitate of the product should form. Collect the solid by vacuum filtration.
- Purification: Wash the crude solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **7-chloro-1H-indole-3-carbaldehyde**.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for synthesizing the title compound.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of **7-chloro-1H-indole-3-carbaldehyde**. While primary spectral data is not widely published, the expected

chemical shifts and vibrational frequencies can be reliably predicted based on the structure and data from analogous compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Spectroscopic Data (Predicted)

¹ H NMR (in CDCl ₃ or DMSO-d ₆)	Expected Chemical Shift (δ, ppm)
Aldehyde Proton (-CHO)	~9.9 - 10.1 (singlet)
Indole N-H	~8.5 - 12.0 (broad singlet, solvent dependent)
H-2 (Pyrrole Ring)	~8.2 - 8.4 (singlet or doublet)
H-4, H-5, H-6 (Benzene Ring)	~7.2 - 7.8 (multiplets, specific shifts influenced by Cl)
¹³ C NMR (in CDCl ₃ or DMSO-d ₆)	Expected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)	~184 - 186
Aromatic & Heterocyclic Carbons	~110 - 140 (C-7 attached to Cl will be distinct)
Infrared (IR) Spectroscopy	Key Vibrational Frequencies (cm ⁻¹)
N-H Stretch	~3100 - 3300 (broad)
C-H Stretch (Aromatic)	~3000 - 3100
C=O Stretch (Aldehyde)	~1650 - 1680 (strong, sharp)
C=C Stretch (Aromatic)	~1450 - 1600
C-Cl Stretch	~700 - 800

General Protocol: NMR & IR Analysis

NMR Sample Preparation:

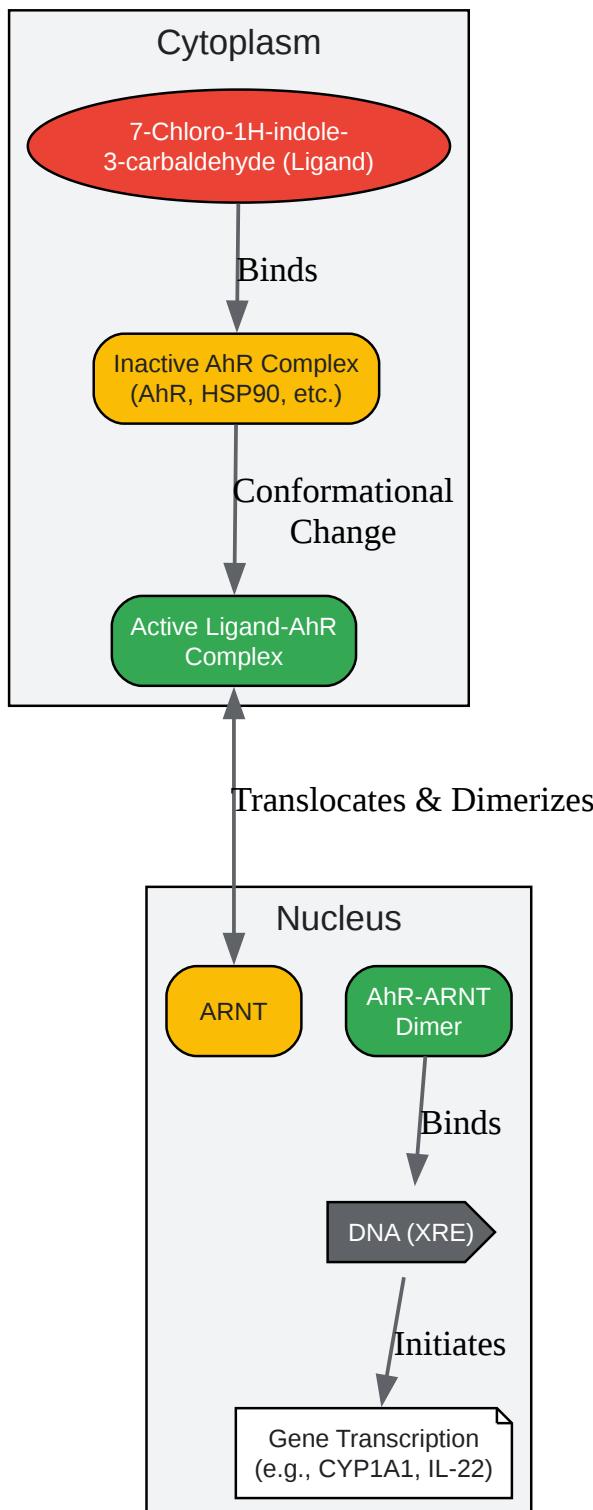
- Weigh 5-10 mg of the purified product.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a vial.

- Transfer the solution into a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (ATR):

- Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .

Biological and Pharmacological Relevance


Indole derivatives, including indole-3-carboxaldehydes, are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities. They are known to possess anti-inflammatory, antimicrobial, and anticancer properties.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

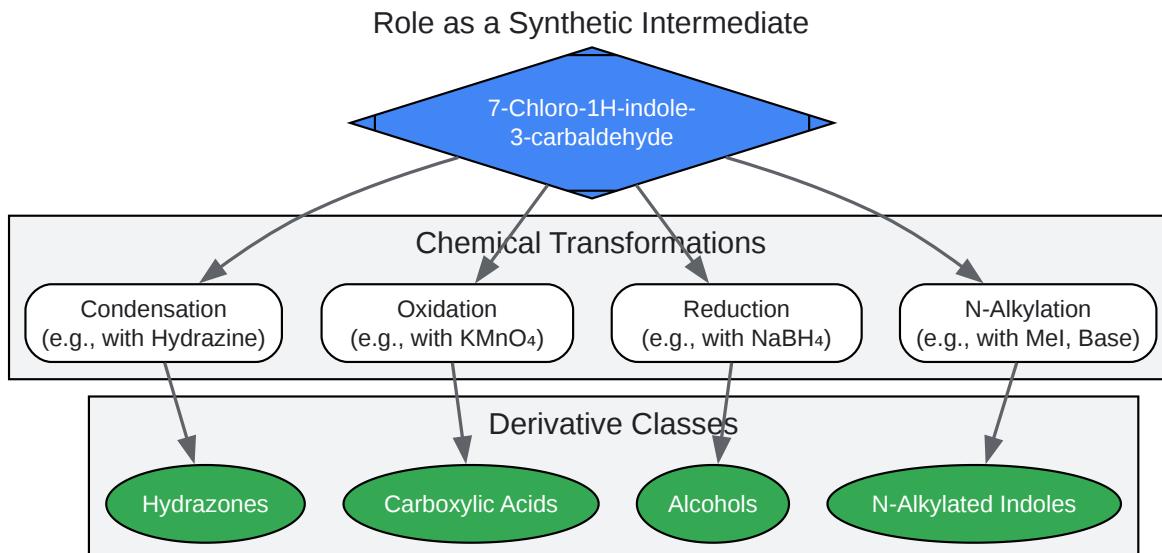
A key mechanism of action for many indole derivatives is through the activation of the Aryl Hydrocarbon Receptor (AhR).^{[8][9]} AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at barrier surfaces like the gut and skin.^{[3][5]} Tryptophan metabolites, such as indole-3-carboxaldehyde, produced by gut microbiota are natural ligands for AhR.^[3]

Activation of AhR by an indole ligand leads to its translocation into the nucleus, where it dimerizes with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic Response Elements (XREs) on DNA, initiating the transcription of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1) and immune modulators like Interleukin-22 (IL-22). The 7-chloro substitution on the indole ring can significantly alter the binding affinity and subsequent activation of this pathway, making it a target for rational drug design.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Activation of the AhR signaling pathway by an indole derivative.


Applications in Research and Development

The primary application of **7-chloro-1H-indole-3-carbaldehyde** is as a versatile chemical intermediate. The aldehyde group is a reactive handle for a multitude of chemical transformations, while the chlorinated indole core provides a foundation for building molecules with potential therapeutic value.

Key Synthetic Transformations:

- Condensation Reactions: The aldehyde can react with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazone, and Knoevenagel condensation products, respectively.
- Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different functional groups.
- Wittig Reaction: Conversion of the aldehyde to an alkene.
- N-Functionalization: The indole nitrogen can be alkylated or acylated to introduce further diversity.

These transformations allow for the construction of complex heterocyclic systems and libraries of compounds for high-throughput screening in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **7-chloro-1H-indole-3-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-chloro-1H-indole-3-carbaldehyde 97% | CAS: 1008-07-7 | AChemBlock [achemblock.com]
- 2. appchemical.com [appchemical.com]
- 3. cdn.caymancell.com [cdn.caymancell.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-chloro-1H-indole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092057#7-chloro-1h-indole-3-carbaldehyde-cas-number-1008-07-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com